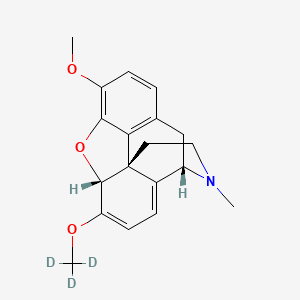
Salicylaldehyde-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salicylaldehyde-13C6 is a labeled variant of salicylaldehyde, where the carbon atoms are isotopically enriched with carbon-13. This compound is primarily used in research to trace and study chemical reactions and pathways due to the distinct isotopic signature of carbon-13. Salicylaldehyde itself is an organic compound with the formula C7H6O2, known for its characteristic almond-like odor and its role as a precursor in the synthesis of various organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Salicylaldehyde-13C6 can be synthesized through several methods, including:
Reimer-Tiemann Reaction: This involves the reaction of phenol with chloroform in the presence of a strong base like sodium hydroxide or potassium hydroxide.
Duff Reaction: This method involves the formylation of phenol using hexamethylenetetramine and an acid catalyst.
Magnesium Methoxide Method: This involves the reactive grinding of phenol with paraformaldehyde in the presence of magnesium methoxide.
Industrial Production Methods
Industrial production of salicylaldehyde typically involves the Reimer-Tiemann reaction due to its simplicity and relatively high yield. The process is scaled up by controlling the reaction conditions to ensure the efficient conversion of phenol to salicylaldehyde.
Analyse Chemischer Reaktionen
Types of Reactions
Salicylaldehyde-13C6 undergoes various chemical reactions, including:
Oxidation: Salicylaldehyde can be oxidized to salicylic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to salicyl alcohol using reducing agents such as sodium borohydride.
Condensation: Salicylaldehyde reacts with acetic anhydride to form coumarin through the Perkin reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic medium.
Condensation: Acetic anhydride in the presence of a base.
Major Products
Oxidation: Salicylic acid.
Reduction: Salicyl alcohol.
Condensation: Coumarin.
Wissenschaftliche Forschungsanwendungen
Salicylaldehyde-13C6 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of chemical reactions and metabolic pathways. Some applications include:
Wirkmechanismus
The mechanism of action of salicylaldehyde-13C6 involves its ability to form covalent bonds with nucleophilic residues in proteins, such as lysine. This interaction can enhance the compound’s affinity and selectivity for its biological targets, making it useful in the design of covalent drugs . The formation of imine bonds with lysine residues is a key aspect of its mechanism, allowing for reversible covalent interactions that can be fine-tuned for specific applications .
Vergleich Mit ähnlichen Verbindungen
Salicylaldehyde-13C6 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some related compounds include:
Salicylic Acid: An oxidized form of salicylaldehyde, widely used in pharmaceuticals and skincare products.
Benzaldehyde: A simpler aldehyde with a similar structure but lacking the hydroxyl group, used in flavorings and fragrances.
Salicylaldoxime: Formed by the condensation of salicylaldehyde with hydroxylamine, used as a chelating agent.
The isotopic labeling of this compound provides a unique advantage in research applications, allowing for precise tracking and analysis of chemical processes.
Eigenschaften
Molekularformel |
C7H6O2 |
|---|---|
Molekulargewicht |
128.077 g/mol |
IUPAC-Name |
6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde |
InChI |
InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H/i1+1,2+1,3+1,4+1,6+1,7+1 |
InChI-Schlüssel |
SMQUZDBALVYZAC-ZFJHNFROSA-N |
Isomerische SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)C=O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl N-(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)-amino-propanoate](/img/structure/B13434193.png)
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-phenylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13434207.png)
![9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B13434213.png)
![1-([2,4'-Bibenzo[b]thiophen]-4-yl)piperazine](/img/structure/B13434227.png)
![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]-1-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]piperidin-4-one](/img/structure/B13434231.png)
![N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13434242.png)
![3'-Hydroxy[1,2'-binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13434245.png)
![2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13434246.png)



![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13434262.png)

